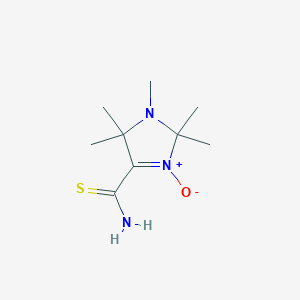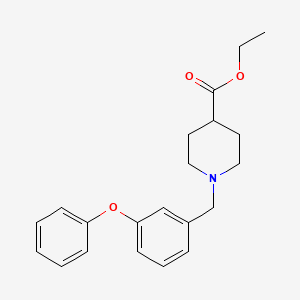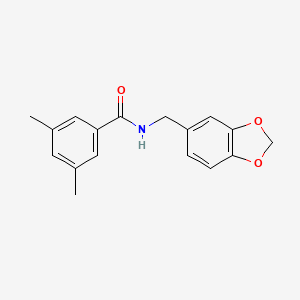![molecular formula C17H24N2O3S B5850180 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane, commonly known as PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA is a cyclic urea derivative that has been synthesized and studied extensively for its various biochemical and physiological effects.
作用機序
The mechanism of action of PBA is not fully understood, but it is believed to act through various pathways. PBA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, PBA can induce the expression of various genes that are involved in cell differentiation, apoptosis, and angiogenesis. PBA has also been found to activate the unfolded protein response (UPR) pathway, which is involved in the regulation of protein folding and degradation.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PBA has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
PBA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PBA has also been found to have low toxicity and can be administered to animals without significant adverse effects. However, one limitation of PBA is its poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments.
将来の方向性
There are several future directions for the study of PBA. One potential direction is to investigate the use of PBA in combination with other drugs for the treatment of cancer. Another direction is to study the potential use of PBA in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of PBA and its potential side effects in animals and humans.
Conclusion:
In conclusion, PBA is a cyclic urea derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. PBA has been synthesized and studied extensively for its various biochemical and physiological effects. It has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative disorders. While there are several advantages to using PBA in lab experiments, further studies are needed to understand its mechanism of action and potential side effects.
合成法
The synthesis of PBA involves the reaction between 3-(1-pyrrolidinylsulfonyl)benzoyl chloride and azepane in the presence of a base. The reaction yields PBA as a white solid with a melting point of 165-167°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
PBA has been studied extensively for its potential therapeutic applications, especially in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. PBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, PBA has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
azepan-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(18-10-3-1-2-4-11-18)15-8-7-9-16(14-15)23(21,22)19-12-5-6-13-19/h7-9,14H,1-6,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVFIIIWCCDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



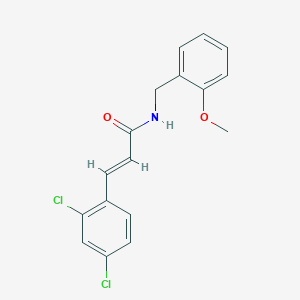
![4-({[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5850118.png)
![ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5850121.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-(4-bromophenoxy)propanohydrazide](/img/structure/B5850128.png)
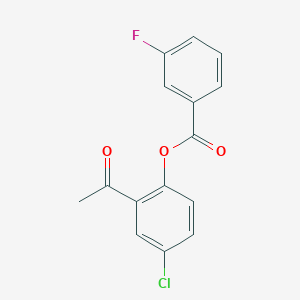
![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
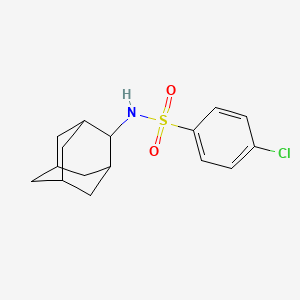
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

